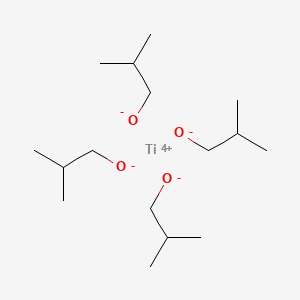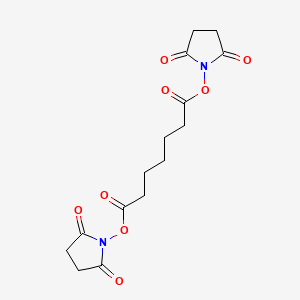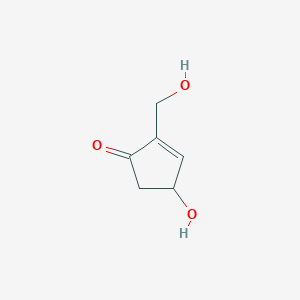![molecular formula C23H26ClNO B1662117 3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride CAS No. 1021868-92-7](/img/structure/B1662117.png)
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
Overview
Description
ZM 39923 hydrochloride: is a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3). It is also known to inhibit tissue transglutaminase (TGM2) and epidermal growth factor receptor (EGFR). This compound is widely used in scientific research due to its ability to modulate various signaling pathways .
Mechanism of Action
Target of Action
ZM 39923 hydrochloride is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) . It also potently inhibits tissue transglutaminase (TGM2) . These proteins play crucial roles in various cellular processes. JAK3 is involved in signal transduction from cytokine receptors to influence cell growth, differentiation, and immune response. TGM2 is involved in the post-translational modification of proteins and plays a role in processes like apoptosis, cell growth, and differentiation .
Mode of Action
ZM 39923 hydrochloride interacts with its targets by binding to the active sites of JAK3 and TGM2, thereby inhibiting their activity . This interaction results in the modulation of the downstream signaling pathways associated with these proteins .
Biochemical Pathways
The inhibition of JAK3 and TGM2 by ZM 39923 hydrochloride affects the JAK-STAT signaling pathway and the post-translational modification of proteins, respectively . The downstream effects of these pathway modulations can lead to changes in cell growth, differentiation, and immune response .
Pharmacokinetics
It is known that the compound breaks down in neutral buffer (t ½ = 36 mins, ph 743, 25°C) to form ZM 449829 .
Result of Action
The molecular and cellular effects of ZM 39923 hydrochloride’s action include the inhibition of cell growth and differentiation, modulation of immune response, and alteration of protein structures through the inhibition of post-translational modifications .
Action Environment
The action, efficacy, and stability of ZM 39923 hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability is affected by the pH of its environment, as it breaks down in neutral buffer . Other factors such as temperature, presence of other molecules, and cellular conditions can also influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
ZM 39923 hydrochloride interacts with several enzymes and proteins. Its primary target is JAK3, a member of the Janus kinase family . The compound has pIC50 values of 7.1 for JAK3, indicating a strong inhibitory effect .
Cellular Effects
ZM 39923 hydrochloride affects various types of cells and cellular processes. As a JAK3 inhibitor, it can influence cell function by impacting cell signaling pathways .
Molecular Mechanism
The molecular mechanism of ZM 39923 hydrochloride involves its binding to JAK3, leading to the inhibition of this enzyme . This can result in changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
ZM 39923 hydrochloride breaks down in neutral buffer (t ½ = 36 mins, pH 7.43, 25°C) to form ZM 449829 . This indicates that the compound’s effects can change over time in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZM 39923 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of ZM 39923 hydrochloride typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: ZM 39923 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and isopropyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthyl ketones and alcohols .
Scientific Research Applications
ZM 39923 hydrochloride is extensively used in scientific research due to its ability to inhibit JAK3 and TGM2. Some of its applications include:
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Employed in cell-based assays to investigate the role of JAK3 and TGM2 in cellular processes.
Medicine: Explored for its potential therapeutic applications in diseases involving JAK3 and TGM2 dysregulation, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new drugs targeting JAK3 and TGM2
Comparison with Similar Compounds
- LY 456236 hydrochloride
- Neratinib maleate
- EGFR-IN-88
- Lidocaine Hydrochloride hydrate
- MAPK-IN-2
- EGFR/CDK2-IN-3
- EGFR/CDK2-IN-2
- Naluzotan hydrochloride
Uniqueness: ZM 39923 hydrochloride is unique due to its high selectivity for JAK3 and TGM2, making it a valuable tool for studying these specific pathways. Its ability to inhibit multiple targets also provides a broader scope for research applications compared to other similar compounds .
Properties
IUPAC Name |
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUORMLOPXPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017077 | |
| Record name | ZM 39923-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58753-54-1, 1021868-92-7 | |
| Record name | ZM 39923 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058753541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZM 39923-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


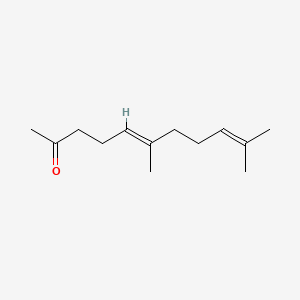
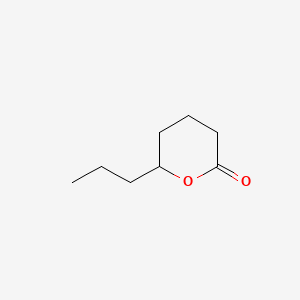
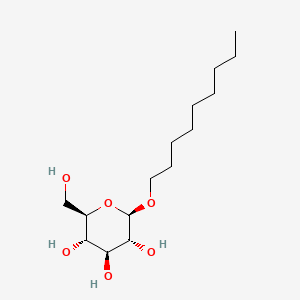

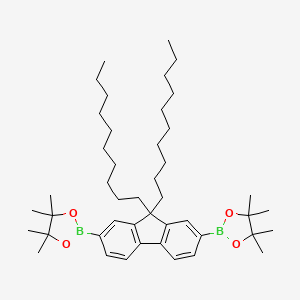
![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)
![Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1662045.png)

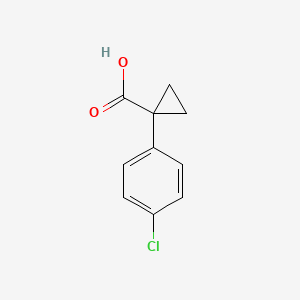
![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)

